![molecular formula C28H34Cl2N8O3 B2702772 methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride](/img/structure/B2702772.png)

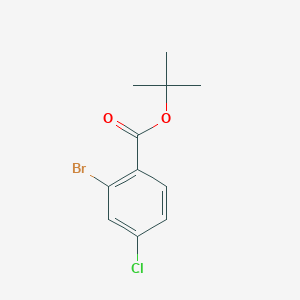

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It is known for its high selectivity for mTOR over other kinases such as PI 3-K α and PI 3-K γ. This compound has shown significant antiproliferative effects in cancer cell lines by inducing G1 cell cycle arrest and selective apoptosis .

Mécanisme D'action

Target of Action

WYE 687 dihydrochloride is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI3Kα and PI3Kγ . The primary targets of WYE 687 dihydrochloride are mTORC1 and mTORC2, which are central regulators of cell growth and metabolism .

Mode of Action

WYE 687 dihydrochloride concurrently inhibits the activation of mTORC1 and mTORC2 . It also inhibits PI3Kα and PI3Kγ with IC50s of 81 nM and 3.11 μM, respectively . This compound acts by competing with ATP for binding to the catalytic site of mTOR, thereby inhibiting the phosphorylation of mTOR substrates .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by WYE 687 dihydrochloride affects several downstream pathways. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This leads to the blockage of VEGF secretion and HIF-1α expression .

Pharmacokinetics

It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of WYE 687 dihydrochloride’s action include the inhibition of mTORC1 and mTORC2 activation, leading to decreased phosphorylation of their substrates . This results in the blockage of VEGF secretion and HIF-1α expression . It exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .

Analyse Biochimique

Biochemical Properties

WYE 687 dihydrochloride interacts with several enzymes and proteins in biochemical reactions. It is an ATP-competitive inhibitor of mTOR, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, WYE 687 dihydrochloride inhibits PI3Kα and PI3Kγ .

Cellular Effects

WYE 687 dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This inhibition blocks VEGF secretion and HIF-1 α expression . It also exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .

Molecular Mechanism

WYE 687 dihydrochloride exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR enzyme . This inhibits the activation of mTORC1 and mTORC2, which are involved in cell growth and proliferation . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .

Metabolic Pathways

WYE 687 dihydrochloride is involved in the mTOR signaling pathway, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

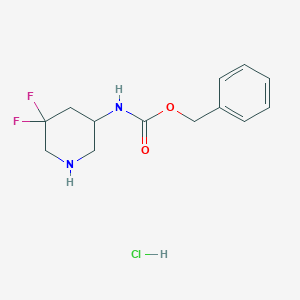

The synthesis of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, substitution reactions may yield various derivatives with modified functional groups, while oxidation reactions can lead to the formation of oxidized products .

Applications De Recherche Scientifique

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study mTOR signaling pathways.

Biology: Employed in cell biology to investigate the effects of mTOR inhibition on cell growth and proliferation.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative effects.

Industry: Utilized in the development of new drugs targeting mTOR pathways

Comparaison Avec Des Composés Similaires

Similar Compounds

WYE 354: Another mTOR inhibitor with similar selectivity but different potency.

PP242: A structurally different mTOR inhibitor with comparable effects on mTOR signaling.

Torin 1: Known for its high potency and selectivity for mTOR.

Uniqueness

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride stands out due to its high selectivity for mTOR over other kinases and its potent antiproliferative effects. Its ability to induce selective apoptosis in cancer cell lines makes it a valuable tool in cancer research and potential therapeutic applications .

Propriétés

IUPAC Name |

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJPHAXLAKKXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2702697.png)

![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2702705.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)